N-(3-chlorobenzyl)-N'-(4-ethoxyphenyl)urea
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Overview
Description
N-(3-chlorobenzyl)-N’-(4-ethoxyphenyl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a chlorobenzyl group and an ethoxyphenyl group attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorobenzyl)-N’-(4-ethoxyphenyl)urea typically involves the reaction of 3-chlorobenzylamine with 4-ethoxyphenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The general reaction scheme is as follows:
3-chlorobenzylamine+4-ethoxyphenyl isocyanate→N-(3-chlorobenzyl)-N’-(4-ethoxyphenyl)urea
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The reactants are typically dissolved in an appropriate solvent, such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Chemical Reactions Analysis
Types of Reactions: N-(3-chlorobenzyl)-N’-(4-ethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Oxidized urea derivatives.
Reduction: Amine derivatives.
Substitution: Substituted urea derivatives with various functional groups.
Scientific Research Applications
N-(3-chlorobenzyl)-N’-(4-ethoxyphenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-chlorobenzyl)-N’-(4-ethoxyphenyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but common targets include kinases, proteases, and other regulatory proteins.
Comparison with Similar Compounds
N-(3-chlorobenzyl)-N’-(4-ethoxyphenyl)urea can be compared with other urea derivatives, such as:
- N-(3-chlorobenzyl)-N’-(4-methoxyphenyl)urea
- N-(3-chlorobenzyl)-N’-(4-hydroxyphenyl)urea
- N-(3-chlorobenzyl)-N’-(4-methylphenyl)urea
Uniqueness: The presence of the ethoxy group in N-(3-chlorobenzyl)-N’-(4-ethoxyphenyl)urea imparts unique chemical and physical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds, which may have different substituents and, consequently, different properties and applications.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-(4-ethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-2-21-15-8-6-14(7-9-15)19-16(20)18-11-12-4-3-5-13(17)10-12/h3-10H,2,11H2,1H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUHERXXDVOYKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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